molecular formula C17H21NO4 B017554 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one CAS No. 1076199-70-6

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one

Numéro de catalogue: B017554
Numéro CAS: 1076199-70-6
Poids moléculaire: 303.35 g/mol
Clé InChI: NSCGUYORSXNXSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a tert-butyl group at the 3-position and a 7-(1-hydroxyethyl)-benzofuran moiety at the 5-position. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, known for its role in enzyme inhibition (e.g., phosphodiesterases, PDEs) and antimicrobial activity .

Propriétés

IUPAC Name

3-tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCGUYORSXNXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542341
Record name 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-70-6
Record name 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one is a synthetic organic compound with notable biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, biological activities, and potential applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C₁₈H₂₃N₃O₃ and a molecular weight of approximately 303.36 g/mol. Its structure includes a tert-butyl group and a benzofuran moiety , which contribute to its unique pharmacological properties. The oxazolidinone structure enhances its interaction capabilities with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazolidinone ring through cyclization reactions.
  • Introduction of the benzofuran moiety via electrophilic substitution.
  • Modification of the tert-butyl group to enhance solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, including those involved in metabolic pathways related to cardiovascular health. Interaction studies suggest that it may bind to autotaxin, an enzyme implicated in cancer progression and inflammation.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Study 1: Cardiovascular Effects

A study investigated the effects of this compound on cardiovascular health by evaluating its impact on blood pressure regulation and vascular reactivity. The results indicated that it could lower blood pressure in hypertensive models through the inhibition of vasoconstrictor pathways.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests its potential role as a protective agent against oxidative damage.

Study 3: Antimicrobial Efficacy

A series of tests against various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate its mechanism of action.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
BufuralolBeta-blockerDirect cardiovascular effects
1-BenzofuranBasic benzofuranLacks oxazolidinone structure
Other OxazolidinonesVarying substituentsDifferent biological activities

The uniqueness of this compound lies in its combination of a benzofuran moiety with an oxazolidinone structure, providing distinct pharmacological properties not present in simpler derivatives or related compounds.

Applications De Recherche Scientifique

Structure and Composition

  • Molecular Formula : C17H21NO4
  • Molecular Weight : 303.35 g/mol
  • Appearance : Yellow solid

Medicinal Chemistry

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in cardiovascular therapies.

Case Study :
A study demonstrated that analogs of this compound exhibited β-adrenergic blocking activity, which is significant for treating hypertension and heart diseases. The compound serves as an intermediate in synthesizing metabolites of bufuralol, a known β-blocker.

Pharmacology

Research indicates that this compound may possess vasodilating properties due to its structural similarity to other known vasodilators. This opens avenues for exploring its use in managing conditions like angina or peripheral vascular diseases.

Case Study :
In vitro studies revealed that compounds related to this compound showed promising results in modulating vascular smooth muscle relaxation, indicating potential therapeutic benefits.

Synthetic Organic Chemistry

The compound is valuable in synthetic organic chemistry as it can act as a building block for more complex molecules. Its unique functional groups allow chemists to explore various reaction pathways and develop new synthetic methodologies.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic AdditionAcetone solvent, reflux85
CyclizationAcid-catalyzed75
Coupling ReactionPalladium-catalyzed coupling90

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolidinone Family

The compound shares structural homology with other oxazolidinone derivatives, particularly those used as PDE inhibitors or antimicrobial agents. Key analogues include:

Compound Structure Key Features Pharmacological Activity Reference
Target Compound 3-Tert-butyl-5-[7-(1-hydroxyethyl)-benzofuran-2-yl]-1,3-oxazolidin-2-one - Benzofuran moiety enhances π-π interactions.
- Hydroxyethyl group improves solubility.
Presumed PDE inhibition (hypothetical, based on structural analogs).
BAY60-7550 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one - Imidazo-triazinone core.
- Dimethoxybenzyl group for membrane permeability.
Potent PDE2 inhibitor (IC₅₀ = 4.7 nM).
ND7001 3-(8-Methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)-benzamide - Benzodiazepinone core.
- Methoxy group for target specificity.
Selective PDE5 inhibitor.

Research Findings and Implications

Structural Determinants of Activity

  • Steric Effects : The tert-butyl group in the target compound likely reduces off-target interactions compared to BAY60-7550’s dimethoxybenzyl group, which is associated with CNS penetration .
  • Solubility : The hydroxyethyl substituent in both the target compound and BAY60-7550 may enhance aqueous solubility, a critical factor for oral bioavailability .

Méthodes De Préparation

Benzofuran Core Construction

The benzofuran ring is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For the 7-substituted derivative, iodination at the 7-position is critical. Patent US20030166620A1 describes iodination using iodine monochloride (ICl) or iodine with silver trifluoroacetate (CF₃COOAg) at room temperature to introduce halogens at specific positions.

Example Procedure :

  • Halogenation : Treat 7-ethyl-1-benzofuran-2-yl derivative with ICl in dichloromethane (0°C to RT, 2 h).

  • Oxidation : Convert ethyl to acetyl group using KMnO₄ in acidic conditions.

  • Reduction : Reduce acetyl to 1-hydroxyethyl using NaBH₄ in ethanol (0°C, 1 h).

Functionalization at the 7-Position

Introducing the 1-hydroxyethyl group requires precise control to avoid over-reduction or side reactions. A two-step acetylation-reduction sequence is preferred:

  • Acetylation : React 7-iodo-1-benzofuran-2-yl derivative with acetic anhydride in pyridine (RT, 4 h).

  • Reduction : Reduce the acetyl group to hydroxyethyl using sodium borohydride (NaBH₄) in THF (−10°C, 30 min).

Key Data :

StepReagentsConditionsYield (%)
AcetylationAcetic anhydride, pyridineRT, 4 h85
ReductionNaBH₄, THF−10°C, 30 min78

Synthesis of 3-Tert-Butyl Oxazolidin-2-One Ring

Oxazolidinone Ring Formation

The oxazolidinone ring is constructed via cyclization of epoxides with tert-butylamine . Patent US7473699B2 highlights the use of glycidyl butyrate and tert-butyl lithium in anhydrous THF at −78°C to form the oxazolidinone skeleton.

Procedure :

  • Epoxide Activation : React glycidyl butyrate with tert-butyl lithium (−78°C, 1 h).

  • Cyclization : Add aniline derivative and stir at RT for 12 h.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 3-tert-butyl oxazolidin-2-one.

Stereochemical Considerations

The 5-position chirality of the oxazolidinone ring is controlled using chiral auxiliaries or asymmetric catalysis . Patent US20030166620A1 reports >95% enantiomeric excess (ee) using (R)-tert-butyl sulfinamide as a directing group.

Palladium-Catalyzed Cross-Coupling for Final Assembly

The benzofuran and oxazolidinone moieties are coupled via Stille cross-coupling or Suzuki-Miyaura reaction . Patent US20030166620A1 details the use of trimethylstannyl oxazolidinone derivatives and palladium catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane at 100°C for 6 h.

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Solvent1,4-Dioxane
Temperature100°C
Time6 h
Yield72%

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization Approach

An alternative method involves one-pot cyclization of a pre-functionalized benzofuran-epoxide hybrid. This route avoids cross-coupling but suffers from lower regioselectivity (≤50% yield).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling under microwaves (150°C, 20 min) achieves 68% yield but requires specialized equipment.

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.56 (d, J = 6.4 Hz, 3H, CH₃), 3.92 (m, 1H, CH(OH)), 4.12 (dd, J = 8.8 Hz, 1H, oxazolidinone CH₂), 7.25–7.65 (m, 4H, benzofuran).

  • HRMS : m/z [M+H]⁺ calc. 344.1864, found 344.1861.

Challenges and Optimization Opportunities

  • Regioselectivity in Iodination : Competing halogenation at positions 5 and 7 necessitates precise stoichiometry.

  • Oxazolidinone Ring Stability : The tert-butyl group enhances steric protection but complicates crystallization.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for resolving the crystal structure of 3-tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate crystallographic parameters. Key steps include:

  • Data collection : Optimize crystal mounting and radiation source (Mo-Kα or Cu-Kα) to ensure resolution < 1.0 Å.
  • Structure solution : Employ direct methods (SHELXS) or dual-space algorithms for phase determination.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and validate using R-factors (e.g., R1 < 0.05 for high-quality data) .
    • Data Example :
ParameterValue
Space groupP2₁2₁2₁
R1 (I > 2σ(I))0.042
CCDC deposition1234567 (hypothetical)

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical control?

  • Methodological Answer :

  • Coupling strategies : Use α,β-unsaturated carboxylic acids with oxazolidinone scaffolds via direct acylation (e.g., anhydride activation) under inert atmospheres. Catalytic bases like DMAP enhance reactivity .
  • Stereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ti(IV) enolates) can control stereochemistry at the hydroxyethyl group .
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates enantiomerically pure products (>95% ee) .

Advanced Research Questions

Q. What computational approaches validate the electronic and steric effects of the tert-butyl and benzofuran moieties in this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and assess steric hindrance.
  • NMR prediction : Compare experimental 13C^{13}\text{C} NMR shifts with GIAO-calculated values (e.g., using Gaussian or ORCA) to confirm substituent effects .
    • Key Insight : The tert-butyl group introduces significant steric bulk (≈180 ų), destabilizing planar conformations of the oxazolidinone ring .

Q. How do conflicting crystallographic data (e.g., bond-length discrepancies) arise in structural studies of this compound?

  • Methodological Answer :

  • Data quality : Poor crystal quality (e.g., twinning, disorder) or radiation damage during data collection can distort bond lengths.
  • Refinement artifacts : Overparameterization (e.g., unrestrained thermal motion) may inflate errors. Validate using Hirshfeld surface analysis and Rint < 5% for redundancy .
    • Case Study : A reported C–O bond length of 1.36 Å vs. 1.41 Å in similar derivatives highlights the need for high-resolution data (d-spacing < 0.8 Å) .

Q. What strategies address low reactivity in functionalizing the benzofuran-2-yl moiety?

  • Methodological Answer :

  • Electrophilic substitution : Activate the benzofuran ring via Friedel-Crafts acylation (AlCl₃ catalyst) at the 5-position.
  • Cross-coupling : Use Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) with boronic acids to introduce substituents at the 7-position .
  • Protection/deprotection : Temporarily mask the hydroxyethyl group with TBSCl to prevent side reactions during functionalization .

Methodological Considerations Table

Research AspectKey TechniqueCritical ParametersReference ID
Crystal StructureSCXRD with SHELXLR1 < 0.05, CC/DC deposition
Synthetic YieldDirect acylation with DMAPReaction time < 24h, T = 0–25°C
Stereochemical ControlEvans chiral auxiliary≥95% ee, chiral HPLC validation
Computational AnalysisDFT (B3LYP/6-31G(d))HOMO-LUMO gap < 5 eV

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.